2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide
Overview
Description
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan-containing compound.
Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of reduced pyrazole derivatives.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, resulting in a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential as a drug candidate for treating various diseases.
Industry: The compound may find applications in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the furan ring may enhance its binding affinity to certain molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of a pyrazole ring and a furan ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-8-12(13)9(2)16(15-8)7-11(17)14-6-10-4-3-5-18-10/h3-5H,6-7H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBTYUHJKVJYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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